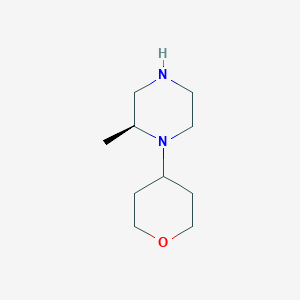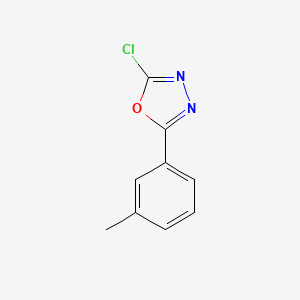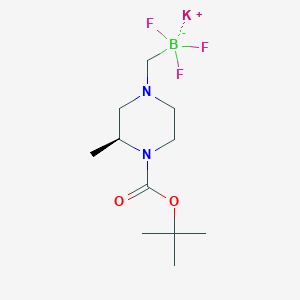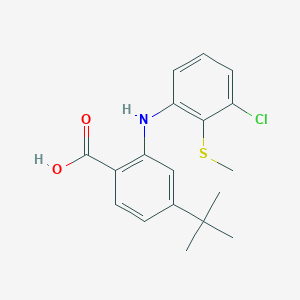
4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid is an organic compound that features a tert-butyl group, a chloro-substituted phenyl ring, and a benzoic acid moiety
Méthodes De Préparation
The synthesis of 4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: of tert-butylbenzene to introduce a nitro group.
Reduction: of the nitro group to an amine.
Acylation: of the amine with 3-chloro-2-(methylthio)benzoic acid.
Hydrolysis: to yield the final product.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound to its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its binding affinity and the nature of the target. The presence of the tert-butyl and chloro groups can enhance its binding properties and stability.
Comparaison Avec Des Composés Similaires
Similar compounds include:
4-(tert-Butyl)-2-aminobenzoic acid: Lacks the chloro and methylthio groups, resulting in different reactivity and applications.
3-Chloro-2-(methylthio)aniline: Lacks the benzoic acid moiety, affecting its solubility and biological activity.
tert-Butylbenzoic acid: Lacks the amino and chloro groups, leading to different chemical properties.
Propriétés
Formule moléculaire |
C18H20ClNO2S |
|---|---|
Poids moléculaire |
349.9 g/mol |
Nom IUPAC |
4-tert-butyl-2-(3-chloro-2-methylsulfanylanilino)benzoic acid |
InChI |
InChI=1S/C18H20ClNO2S/c1-18(2,3)11-8-9-12(17(21)22)15(10-11)20-14-7-5-6-13(19)16(14)23-4/h5-10,20H,1-4H3,(H,21,22) |
Clé InChI |
UNXPSPSPSKQPKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)NC2=C(C(=CC=C2)Cl)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B12836562.png)
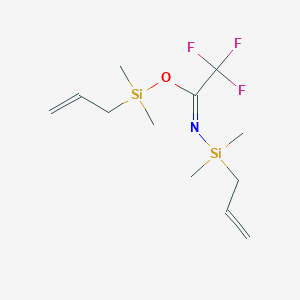


![1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt](/img/structure/B12836586.png)
![8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12836589.png)
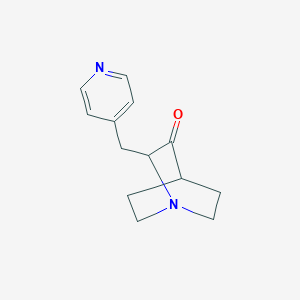
![N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12836601.png)
![2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid](/img/structure/B12836608.png)
![[(2R,3R,4S,5S,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)tetrahydropyran-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B12836610.png)
